![molecular formula C19H11ClO4S B3929243 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3929243.png)
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin and benzothiophene, which are two well-known chemical classes with diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve multiple targets and pathways. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in vitro and in vivo. These effects include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and migration, the suppression of inflammation, and the modulation of immune responses. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its potent biological activity, low toxicity, and good bioavailability. This compound can be easily synthesized using simple and inexpensive methods, which makes it accessible to researchers. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate. One direction is to investigate its potential applications in the treatment of cancer, inflammation, and infectious diseases. This compound can be further modified to improve its potency and selectivity towards specific targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans to determine its safety and efficacy. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and therapeutic effects.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been shown to exhibit potent cytotoxic, anti-inflammatory, and antimicrobial activities in vitro and in vivo.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO4S/c1-10-8-16(21)24-14-9-11(6-7-12(10)14)23-19(22)18-17(20)13-4-2-3-5-15(13)25-18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORZYZBLFPNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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